molecular formula C27H33N5O3 B2870206 N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242882-15-0

N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2870206
CAS No.: 1242882-15-0
M. Wt: 475.593
InChI Key:
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Description

N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.593. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds structurally similar to N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, particularly those within the triazole and quinazoline classes, have shown promising antimicrobial properties. For instance, novel 1H-1,2,3-triazole-4-carboxamides synthesized via click azide reactions demonstrated moderate to good antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacteria as well as pathogenic yeast strains (Pokhodylo et al., 2021).

Analgesic Activity

Another area of application for compounds structurally akin to this compound is in the field of pain management. Certain pyrazole and triazole derivatives bearing a quinazoline moiety have been synthesized and evaluated for their analgesic activity, showing potential as pain relief agents (Saad et al., 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel compounds, including those related to this compound, are continuously being explored. For example, a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives were synthesized and subjected to in vitro antioxidant and antibacterial activity evaluations. Some of these compounds were found to be active as antioxidant agents and antibacterial agents, suggesting their potential in pharmaceutical applications (Gadhave & Kuchekar, 2020).

Properties

IUPAC Name

4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-17(2)12-13-30-25(34)22-11-10-21(24(33)28-15-18(3)4)14-23(22)32-26(30)29-31(27(32)35)16-20-8-6-19(5)7-9-20/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZQBWKXVSFUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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